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Compound of Interest

Compound Name: 2-(4-Bromophenyl)benzothiazole

Cat. No.: B034361 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-
Bromophenyl)benzothiazole, a key intermediate in pharmaceutical and materials science

research. The document is intended for researchers, scientists, and professionals in drug

development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data.

Introduction
2-(4-Bromophenyl)benzothiazole is a heterocyclic compound of significant interest due to its

versatile applications in the synthesis of biologically active molecules and functional materials.

Accurate and detailed spectroscopic data is crucial for its identification, characterization, and

quality control in research and development. This guide presents a consolidated summary of its

¹H NMR, ¹³C NMR, IR, and MS data, supported by detailed experimental protocols.

Spectroscopic Data
The spectroscopic data for 2-(4-Bromophenyl)benzothiazole has been compiled and

organized into the following tables for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environments in the

molecule. The expected chemical shifts and coupling constants for 2-(4-
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Bromophenyl)benzothiazole are summarized below. The assignments are based on the

analysis of structurally similar compounds and predicted spectral data.

Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-4' ~8.10 d ~8.5

H-7' ~7.95 d ~8.1

H-2'', H-6'' ~7.90 d ~8.7

H-3'', H-5'' ~7.65 d ~8.7

H-5' ~7.50 t ~7.7

H-6' ~7.40 t ~7.6

Note: The assignments for the benzothiazole protons (H-4', H-5', H-6', H-7') and the

bromophenyl protons (H-2'', H-3'', H-5'', H-6'') are based on typical aromatic coupling patterns

and substituent effects.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. The

spectral data for 2-(4-Bromophenyl)benzothiazole is presented below.[1]
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Carbon Assignment Chemical Shift (δ, ppm)

C=N (C-2') ~167.9

C-S (C-7a') ~154.1

C-3a' ~135.2

C-2'' ~132.6

C-3'', C-5'' ~132.2

C-4'' ~128.8

C-4' ~126.6

C-6' ~126.5

C-5' ~125.3

C-Br (C-1'') ~125.1

C-7' ~123.4

C-1' ~121.7

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The

characteristic vibrational frequencies for 2-(4-Bromophenyl)benzothiazole are listed below.

Wavenumber (cm⁻¹) Vibrational Mode Intensity

~3060 C-H Aromatic Stretch Medium

~1600 C=N Stretch (Benzothiazole) Strong

~1580, 1470 C=C Aromatic Ring Stretch Medium-Strong

~1070 C-Br Stretch Strong

~830
p-Substituted Benzene C-H

Bend
Strong
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The key mass spectral data for 2-(4-Bromophenyl)benzothiazole are

summarized below.[1]

m/z Assignment Relative Abundance

291/289 [M]⁺ (Molecular Ion) High

210 [M - Br]⁺ Moderate

134 [C₇H₄NS]⁺ High

108 [C₆H₄S]⁺ Moderate

Note: The presence of bromine results in characteristic isotopic peaks (M and M+2) with

approximately equal intensity.

Experimental Protocols
The following sections detail the methodologies for obtaining the spectroscopic data presented

above.

NMR Spectroscopy
A sample of 2-(4-Bromophenyl)benzothiazole (5-10 mg) is dissolved in approximately 0.7 mL

of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl

sulfoxide (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal

standard (0 ppm). Both ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field

NMR spectrometer at room temperature. For ¹H NMR, 16 to 32 scans are typically acquired,

while for ¹³C NMR, several hundred to a few thousand scans may be necessary to achieve a

good signal-to-noise ratio.

IR Spectroscopy
The IR spectrum of solid 2-(4-Bromophenyl)benzothiazole can be obtained using the KBr

pellet method. A small amount of the finely ground sample (1-2 mg) is intimately mixed with

approximately 100 mg of dry potassium bromide (KBr) powder. The mixture is then pressed
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into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a

Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry
Mass spectral analysis is performed using an electron ionization (EI) mass spectrometer. A

small amount of the sample is introduced into the ion source, typically via a direct insertion

probe or after separation by gas chromatography (GC). The sample is ionized by a 70 eV

electron beam. The resulting ions are then accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion to

generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow
The general workflow for the spectroscopic analysis of an organic compound like 2-(4-
Bromophenyl)benzothiazole is depicted in the following diagram.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b034361?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Bromophenyl_benzothiazole
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Bromophenyl_benzothiazole
https://www.benchchem.com/product/b034361#spectroscopic-data-nmr-ir-ms-of-2-4-bromophenyl-benzothiazole
https://www.benchchem.com/product/b034361#spectroscopic-data-nmr-ir-ms-of-2-4-bromophenyl-benzothiazole
https://www.benchchem.com/product/b034361#spectroscopic-data-nmr-ir-ms-of-2-4-bromophenyl-benzothiazole
https://www.benchchem.com/product/b034361#spectroscopic-data-nmr-ir-ms-of-2-4-bromophenyl-benzothiazole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b034361?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034361?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034361?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

